N-[2-(4-chlorophenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
Description
N-[2-(4-Chlorophenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a heterocyclic compound featuring a thieno[3,2-d]pyrimidin-4-one core, a scaffold known for its pharmacological relevance. Key structural attributes include:
- Thieno[3,2-d]pyrimidinone core: A bicyclic system combining thiophene and pyrimidinone rings, which enhances π-π stacking interactions and hydrogen-bonding capacity.
- Sulfanyl-acetamide linkage: The sulfur atom at position 2 connects to an acetamide moiety, providing flexibility for structural diversification.
- N-(4-Chlorophenethyl) group: The phenethyl chain with a para-chloro substituent increases lipophilicity, favoring membrane permeability .
This compound’s design leverages halogenation and heterocyclic architecture to optimize bioactivity, likely targeting enzymes or receptors associated with inflammation or cancer .
Properties
IUPAC Name |
N-[2-(4-chlorophenyl)ethyl]-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClFN3O2S2/c23-15-7-5-14(6-8-15)9-11-25-19(28)13-31-22-26-17-10-12-30-20(17)21(29)27(22)18-4-2-1-3-16(18)24/h1-8,10,12H,9,11,13H2,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVUOLBKFQOKXTA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)C3=C(C=CS3)N=C2SCC(=O)NCCC4=CC=C(C=C4)Cl)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClFN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
474.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-(4-chlorophenyl)ethyl]-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide is a compound of interest due to its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
It features a thieno[3,2-d]pyrimidine core linked to a chlorophenyl ethyl group and a sulfanyl acetamide moiety. The presence of fluorine and chlorine atoms may influence its biological activity and pharmacokinetics.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Demonstrated effectiveness against various bacterial strains.
- Anticancer Properties : In vitro studies suggest potential cytotoxic effects on cancer cell lines.
- Anti-inflammatory Effects : Preliminary data indicate a reduction in inflammatory markers.
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Cytotoxicity to cancer cells | |
| Anti-inflammatory | Reduction in inflammation markers |
The biological activities of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in cell proliferation and survival.
- Receptor Modulation : It could act on various receptors influencing cellular signaling pathways.
- Oxidative Stress Induction : Evidence suggests that it may induce oxidative stress in target cells, leading to apoptosis.
Case Studies
Several studies have been conducted to evaluate the efficacy and safety of this compound:
-
Antimicrobial Study :
- A study evaluated the compound against Gram-positive and Gram-negative bacteria, showing significant inhibition at low concentrations. The minimum inhibitory concentration (MIC) was determined to be effective against resistant strains.
-
Cancer Cell Line Evaluation :
- In vitro assays on breast cancer (MCF-7) and lung cancer (A549) cell lines indicated that treatment with the compound resulted in a dose-dependent decrease in cell viability, suggesting potential as an anticancer agent.
-
Inflammation Model :
- An animal model of inflammation demonstrated that administration of the compound significantly reduced edema and inflammatory cytokine levels compared to controls.
Table 2: Case Study Results
Comparison with Similar Compounds
Table 1: Core Structure and Substituent Variations
Key Observations :
- Core Isomerism: The thieno[3,2-d]pyrimidinone core (target compound and ) differs from thieno[2,3-d]pyrimidinone () in ring fusion, altering electronic properties and binding site compatibility.
- Halogenation : The target’s 2-fluorophenyl group contrasts with 4-chlorophenyl in ; fluorine’s smaller size and higher electronegativity may enhance target selectivity .
Key Insights :
- Antiproliferative Activity : The target compound’s fluorophenyl and phenethyl groups may balance potency and solubility better than nitro-substituted analogs ().
- Antimicrobial Efficacy: While thieno[2,3-d]pyrimidinones () show broad-spectrum activity, their cytotoxicity limits therapeutic utility compared to the target’s optimized substituents.
- Crystallographic Stability : N-(4-Chlorophenyl) analogs () exhibit stable hydrogen-bonded networks, suggesting the target’s phenethyl group may reduce crystal packing efficiency but improve dissolution .
SAR and Pharmacokinetic Considerations
- Halogen Effects: Chlorine (lipophilic) and fluorine (electron-withdrawing) synergize to enhance blood-brain barrier penetration in the target, unlike non-halogenated analogs ().
- Sulfanyl Linkage : The thioether bridge in the target and resists hydrolysis compared to oxygen analogs, prolonging half-life .
- Phenethyl vs. Aryl Groups : The 4-chlorophenethyl chain’s flexibility may reduce hepatotoxicity risks associated with rigid aryl groups ().
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
